molecular formula C15H23NO2 B140534 3,5-Ditert-butyl-4-hydroxybenzamide CAS No. 60632-18-0

3,5-Ditert-butyl-4-hydroxybenzamide

Cat. No. B140534
CAS RN: 60632-18-0
M. Wt: 249.35 g/mol
InChI Key: DGZQOKRGJUFPQC-UHFFFAOYSA-N
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Patent
US03972927

Procedure details

In the manner of Example 7, ammonia was reacted with 3,5-di-t-butyl-4-hydroxybenzoic acid to produce 3,5-di-t-butyl-4-hydroxybenzamide; melting point 263°-265°C. When tested by the procedure of Example 2, this compound lasted 1000 hours, about 2.5 times as long as the control.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH3:1].[C:2]([C:6]1[CH:7]=[C:8]([CH:12]=[C:13]([C:16]([CH3:19])([CH3:18])[CH3:17])[C:14]=1[OH:15])[C:9](O)=[O:10])([CH3:5])([CH3:4])[CH3:3]>>[C:2]([C:6]1[CH:7]=[C:8]([CH:12]=[C:13]([C:16]([CH3:19])([CH3:18])[CH3:17])[C:14]=1[OH:15])[C:9]([NH2:1])=[O:10])([CH3:5])([CH3:4])[CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C(=O)O)C=C(C1O)C(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C(=O)N)C=C(C1O)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.